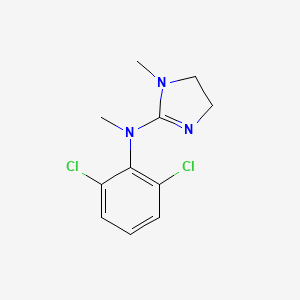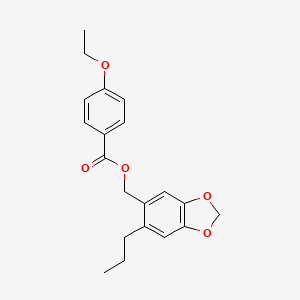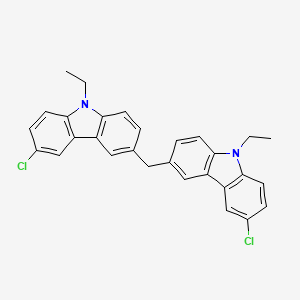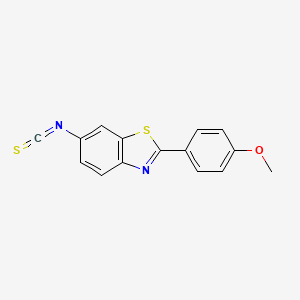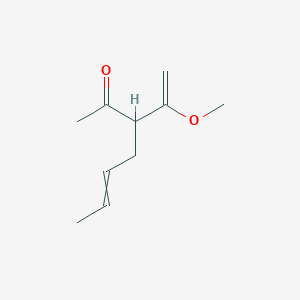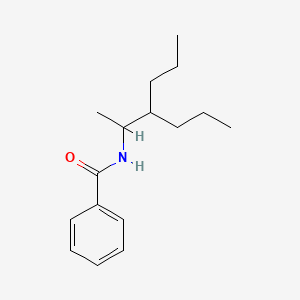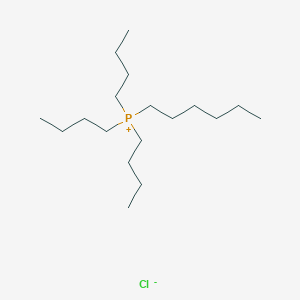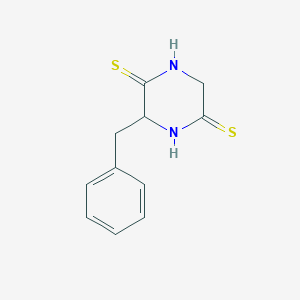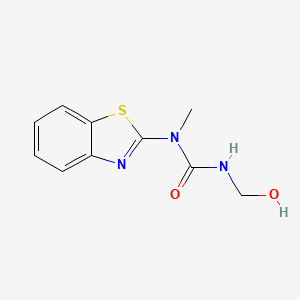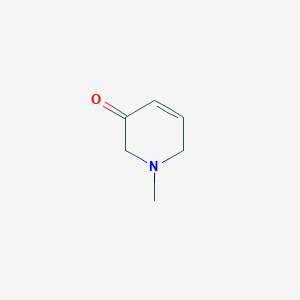
1-Methyl-1,6-dihydropyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,6-dihydropyridin-3(2H)-one is a heterocyclic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,6-dihydropyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1,6-dihydropyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Introduction of different functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine compounds.
Applications De Recherche Scientifique
1-Methyl-1,6-dihydropyridin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antihypertensive and anti-inflammatory effects.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Methyl-1,6-dihydropyridin-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydropyridine: Known for its use in calcium channel blockers.
2,6-Dimethyl-1,4-dihydropyridine: Another dihydropyridine derivative with distinct properties.
Pyridine: The fully aromatic counterpart of dihydropyridines.
Uniqueness
1-Methyl-1,6-dihydropyridin-3(2H)-one is unique due to its specific substitution pattern and the resulting chemical and biological properties
Propriétés
Numéro CAS |
52433-31-5 |
|---|---|
Formule moléculaire |
C6H9NO |
Poids moléculaire |
111.14 g/mol |
Nom IUPAC |
1-methyl-2,6-dihydropyridin-3-one |
InChI |
InChI=1S/C6H9NO/c1-7-4-2-3-6(8)5-7/h2-3H,4-5H2,1H3 |
Clé InChI |
AHNGZWCYXJWDCN-UHFFFAOYSA-N |
SMILES canonique |
CN1CC=CC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


